6-Fluoro-2-(methylthio)benzoic acid methyl ester
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Overview
Description
6-Fluoro-2-(methylthio)benzoic acid methyl ester is an organic compound with the molecular formula C9H9FO2S. It is a derivative of benzoic acid, where the hydrogen atom at the 6th position is replaced by a fluorine atom, and the carboxyl group is esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(methylthio)benzoic acid methyl ester typically involves the esterification of 6-Fluoro-2-(methylthio)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(methylthio)benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
6-Fluoro-2-(methylthio)benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(methylthio)benzoic acid methyl ester involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzoic acid, 2-fluoro-6-(trifluoromethyl)benzyl ester: Similar structure but with additional trifluoromethyl group.
Benzoic acid, 6-fluoro-2-methoxy-3-nitro-, methyl ester: Similar structure but with methoxy and nitro groups.
Uniqueness
6-Fluoro-2-(methylthio)benzoic acid methyl ester is unique due to the presence of both a fluorine atom and a methylthio group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9FO2S |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2-fluoro-6-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H9FO2S/c1-12-9(11)8-6(10)4-3-5-7(8)13-2/h3-5H,1-2H3 |
InChI Key |
GDXKAKFXVCDXDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1SC)F |
Origin of Product |
United States |
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